2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a compound that features a trifluoromethyl group, a thiazole ring, and a carboxylic acid functional group. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, making it a valuable component in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can help in scaling up the production while maintaining the necessary reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metal catalysts like palladium or nickel
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The thiazole ring can also participate in various biochemical pathways, contributing to the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide
- 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-sulfonic acid
- 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-phosphonic acid
Uniqueness
Compared to similar compounds, 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2S/c1-2-3-4-13-8-14-6(9(10,11)12)5(17-8)7(15)16/h2-4H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOHIIAYFYGFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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